molecular formula C20H36O2 B13439569 Ethyl Linoleate-d5

Ethyl Linoleate-d5

Cat. No.: B13439569
M. Wt: 313.5 g/mol
InChI Key: FMMOOAYVCKXGMF-ZISYHAQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a long-chain fatty acid ethyl ester. It is synthesized by replacing hydrogen atoms in ethyl linoleate with deuterium, making it a stable isotope-labeled compound. This compound is widely used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography .

Industrial Production Methods

Industrial production of this compound involves the large-scale esterification of deuterated linoleic acid with ethanol. The process includes the use of continuous reactors and advanced purification techniques such as molecular distillation and urea complexation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl Linoleate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ester derived from linoleic acid, with the chemical formula C₁₈H₃₄O₂. It is characterized by five deuterium atoms replacing hydrogen atoms in its molecular structure, which allows for enhanced tracking and analysis in various research applications, particularly in metabolic studies and tracer experiments.

Scientific Research Applications

This compound is utilized in pharmacological and biochemical research due to its stable isotopic labeling.

Chemistry this compound serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study lipid metabolism and fatty acid pathways.

Biology It is employed in lipidomics studies to understand the role of fatty acids in biological systems.

Medicine this compound is investigated for its potential anti-inflammatory and anti-proliferative properties. Research indicates that it exhibits biological activities similar to its non-deuterated counterpart. Ethyl linoleate significantly inhibited melanin content and intracellular tyrosinase activity in α-MSH-induced B16F10 cells . It may be useful as a safe whitening agent in cosmetics and a potential therapeutic agent for reducing skin hyperpigmentation . Ethyl linoleate inhibits the development of atherosclerotic lesions and the expression of inflammatory mediators .

Industry It is utilized in the production of alkyd resins and as a drying agent in paints.

Mechanism of Action

Ethyl Linoleate-d5 exerts its effects through the incorporation into lipid membranes, where it resists non-enzymatic lipid peroxidation due to the kinetic isotope effect. This mechanism protects mitochondrial, neuronal, and other lipid membranes from oxidative damage, thereby reducing the levels of lipid peroxidation-derived toxic products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability against oxidation and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where stability and traceability are crucial .

Biological Activity

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a fatty acid ethyl ester derived from linoleic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in dermatology and neurobiology. This article explores the biological activity of this compound, focusing on its effects on melanogenesis, neurotoxicity, and relevant case studies.

1. Inhibition of Melanogenesis

Recent studies have highlighted the anti-melanogenic properties of Ethyl Linoleate, particularly in B16F10 murine melanoma cells. The following findings illustrate its biological activity:

  • Tyrosinase Activity : Ethyl Linoleate significantly inhibited melanin production and intracellular tyrosinase activity in α-MSH-induced B16F10 cells. At a concentration of 400 µM, it reduced melanin production by approximately 30.4% compared to control groups .
  • Mechanism of Action : The inhibition of melanogenesis is attributed to the downregulation of microphthalmia-associated transcription factor (MITF) and other melanogenic enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP1). Specifically, protein levels of tyrosinase and TRP1 were reduced to 50.02% and 63.17% of the control levels, respectively .

Table 1: Effects of Ethyl Linoleate on Melanogenic Enzymes

Concentration (µM)Tyrosinase Expression (% Control)TRP1 Expression (% Control)
0100100
2007585
40050.0263.17

2. Neurotoxicity Studies

The biological activity of this compound has also been explored in the context of neurotoxicity. Research indicates that fatty acid ethyl esters (FAEEs), including this compound, may play a role in ethanol-induced neurotoxicity.

  • Cell Proliferation Assays : Studies show that glial cells exhibit greater sensitivity to FAEEs than neuronal cell lines, suggesting a potential mechanism for ethanol's neurotoxic effects . The presence of this compound in the mouse brain after ethanol administration raises concerns about its toxicity at certain concentrations.
  • Apoptotic Mechanisms : The cytotoxic effects observed with FAEEs were mitigated by caspase inhibitors, indicating that apoptosis may be a significant pathway through which these compounds exert their neurotoxic effects .

3. Case Studies and Clinical Relevance

Ethyl Linoleate and its derivatives have been studied for their clinical applications:

  • Cosmetic Applications : Due to its anti-inflammatory and antibacterial properties, Ethyl Linoleate is commonly used in cosmetic formulations aimed at treating acne and other skin conditions . Its ability to inhibit melanin production makes it a valuable ingredient in products designed for skin lightening.
  • Forensic Applications : Fatty acid ethyl esters, including this compound, are being investigated as biomarkers for ethanol intake in forensic toxicology. Their detection in meconium samples has implications for assessing maternal alcohol consumption during pregnancy .

Properties

Molecular Formula

C20H36O2

Molecular Weight

313.5 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2

InChI Key

FMMOOAYVCKXGMF-ZISYHAQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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